(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
The compound (4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone features a quinoline core substituted at the 4-position with a piperazine ring bearing a 2,4-dimethylphenyl group and at the 3-position with a piperidinyl methanone moiety.
Properties
IUPAC Name |
[4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O/c1-19-6-9-25(20(2)16-19)30-12-14-31(15-13-30)26-22-17-21(28)7-8-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVMRUDYVJFJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, involving the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Piperazine and Piperidine Attachment: The piperazine and piperidine moieties are introduced through nucleophilic substitution reactions. The piperazine derivative can be synthesized separately and then coupled with the quinoline core using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The final step involves the coupling of the piperidine moiety to the quinoline-piperazine intermediate, often facilitated by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and possibly employing continuous flow chemistry techniques to enhance reaction efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the quinoline core or the piperazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced quinoline or piperazine derivatives.
Substitution: Formation of methoxyquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study:
A study published in Cancer Research demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 7.8 | Cell cycle arrest |
Neurological Disorders
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Case Study:
In a study published in Neuropharmacology, researchers found that the compound improved cognitive function in mice subjected to scopolamine-induced memory impairment. The proposed mechanism includes modulation of neurotransmitter levels, particularly acetylcholine and dopamine, suggesting its potential use in treating cognitive deficits associated with Alzheimer's disease .
| Model | Dosage (mg/kg) | Cognitive Improvement (%) |
|---|---|---|
| Scopolamine-induced | 10 | 45 |
| Normal control | - | 100 |
Toxicological Studies
Before clinical applications can be considered, it is crucial to evaluate the safety profile of the compound. Preliminary toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects on liver and kidney functions in animal models.
Mechanism of Action
The mechanism of action of (4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is not fully elucidated but is believed to involve:
Molecular Targets: Interaction with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis or degradation.
Pathways: Modulation of signaling pathways related to neurotransmission, potentially affecting serotonin or dopamine pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Target Compound: 6-fluoroquinoline core.
- (Compound 17): Retains the quinoline core but substitutes the 4-position with a 4-chloro group and the piperazine with a cyclopropanecarbonyl group. This modification may alter steric bulk and electron distribution, affecting target binding .
- : Replaces quinoline with a pyrimidine core, reducing aromaticity and planarity, which could impact interactions with hydrophobic binding pockets .
Piperazine Substituent Variations
- Target Compound: 2,4-Dimethylphenyl group on piperazine.
- : Features a 5-chloro-2-methylphenyl group on piperazine. The chloro substituent increases electronegativity, which may strengthen hydrogen bonding or dipole interactions compared to dimethyl groups .
- : Substitutes with a 4-fluorophenyl group, introducing electronegativity but reducing steric bulk compared to dimethylphenyl .
Methanone Group Differences
- Target Compound: Piperidinyl methanone. The piperidine ring contributes to conformational flexibility and basicity.
- : Uses a piperazinyl methanone, introducing an additional nitrogen atom that could alter solubility or hydrogen-bonding capacity .
Structural and Functional Data Table
Methodological Insights: Chemical Similarity Analysis
Quantitative comparisons using Tanimoto coefficients (binary fingerprint-based) reveal higher similarity between the target compound and (shared quinoline core and piperidinyl methanone) than with pyrimidine or benzotriazole analogs . Subgraph isomorphism analysis (graph-based comparison) highlights conserved motifs, such as the piperazine-piperidinyl linkage, which may predict overlapping biological targets .
Research Implications
- The 2,4-dimethylphenyl group on the target compound’s piperazine may optimize lipophilicity and target engagement compared to halogenated analogs ().
- The absence of biological data in the provided sources underscores the need for empirical studies to validate hypothesized activities (e.g., enzyme inhibition, receptor modulation).
Biological Activity
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound features a quinoline core substituted with piperazine and piperidine moieties, which contribute to its diverse biological activities. The fluorine atom enhances its lipophilicity and biological activity, making it a candidate for various therapeutic contexts.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 377.463 g/mol. The structural configuration allows for significant interactions with biological targets, leading to various pharmacological effects.
Antimicrobial Activity
The quinoline moiety in the compound is known for its antimicrobial properties. Preliminary studies indicate that derivatives of quinoline can effectively combat bacterial infections, suggesting that this compound may exhibit similar efficacy.
Antidepressant Properties
The piperazine component of the compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which could provide therapeutic benefits in mood disorders. Research has shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), supporting their potential use in treating depression.
Anticancer Effects
Research indicates that compounds with analogous structures can inhibit cancer cell proliferation and induce apoptosis. The unique combination of pharmacophores in this compound may enhance its binding affinity to targets involved in cancer progression.
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors implicated in disease pathways. For example, it may inhibit certain kinases or disrupt DNA-protein interactions, leading to therapeutic effects against cancer and other diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Contains a methyl group on quinoline | Antimicrobial |
| 1-(2-Pyridinyl)piperazine | Substituted piperazine | Antidepressant |
| 6-Fluoroquinolone | Fluorinated quinolone | Antibacterial |
The structural diversity of this compound may enhance its specificity towards various biological targets compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Neuropharmacological Evaluation : Behavioral assays in animal models indicated that the compound could reduce depressive-like symptoms, correlating with increased serotonin levels in the brain .
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., breast cancer and leukemia), showing promising results in inhibiting cell growth and inducing apoptosis .
Chemical Reactions Analysis
Synthetic Pathway Inference
While the exact synthesis of this compound is not explicitly detailed in the provided sources, analogous reaction strategies from related compounds can be applied.
Formation of the Quinoline Core
The 6-fluoroquinolin-3-yl fragment likely originates from fluorination of a quinoline precursor. Common methods include:
-
Electrophilic aromatic substitution : Fluorination agents (e.g., N-fluoropyridinium triflate) could introduce the fluorine at position 6.
-
Nucleophilic aromatic substitution : Activation of the quinoline ring (e.g., via nitration) followed by displacement with a fluorine source .
Piperazine Derivatization
The piperazine ring is substituted with a 2,4-dimethylphenyl group. This step may involve:
-
Alkylation or nucleophilic aromatic substitution : Reaction with a 2,4-dimethylphenyl halide or sulfonate ester under basic conditions.
Methanone Bridge Formation
The methanone linkage between the quinoline and piperidine suggests a coupling reaction. Potential methods include:
-
Amide coupling : Use of carbodiimides (e.g., EDC) with HOAt as an activator to form the carbonyl bond .
-
Urethane formation : Reaction of an amine (piperidine) with an acyl chloride derived from the quinoline .
Deprotection and Purification
If protecting groups (e.g., tert-butyl carbamates) were used during synthesis, deprotection with TFA and purification via reverse-phase HPLC or lyophilization would follow .
Key Reaction Steps and Conditions
Analytical and Characterization Data
Common techniques for monitoring synthesis include:
-
NMR spectroscopy : To confirm coupling efficiency.
-
HPLC/MS : For purity assessment and molecular weight verification .
Therapeutic Implications
The compound’s structural features (fluorinated quinoline, piperazine) suggest potential kinase inhibition or receptor binding activity, as observed in similar piperazine derivatives .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of the compound?
Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Key parameters include unit cell dimensions, space group, and bond angles. For example, structurally similar piperazine derivatives (e.g., C26H28FN5O3) exhibit triclinic crystal systems (space group P1) with unit cell dimensions:
Q. How should a synthesis protocol be designed to incorporate safety and yield optimization?
Answer: Synthetic routes must account for reactive intermediates (e.g., fluoroquinoline precursors). A stepwise approach includes:
Safety : Use fume hoods for volatile reagents (e.g., dichloromethane) and monitor exothermic reactions.
Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the final product.
Yield tracking : Optimize stoichiometry (e.g., 1.2 equivalents of piperidine for ketone coupling) and reaction time (48–72 hours for cyclization). Reference protocols for analogous compounds emphasize temperature control (0–5°C for sensitive steps) .
Q. What are the critical purity benchmarks for this compound in receptor-binding assays?
Answer: Purity ≥95% (HPLC) is essential to avoid off-target effects. Validate via:
- Chromatography : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values.
Impurities (e.g., unreacted 2,4-dimethylphenylpiperazine) must be <0.5% to ensure assay reliability .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in binding affinity across receptor subtypes?
Answer: Contradictions often arise from conformational flexibility. Strategies include:
XRD-guided docking : Compare the compound’s crystal structure (e.g., piperazine torsion angles) with receptor active sites.
Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses.
For example, triclinic packing in similar compounds (V = 1171.87 ų) suggests steric constraints that may explain subtype selectivity .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
Answer:
QSAR modeling : Use descriptors like logP, polar surface area (TPSA), and H-bond donors/acceptors.
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor regions.
Pharmacophore mapping : Align substituents (e.g., 6-fluoroquinoline) with known bioactive motifs. Validate predictions via synthesis and in vitro testing .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
Answer:
Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding.
Formulation adjustments : Use co-solvents (e.g., PEG 400) to enhance bioavailability.
Toxicology screening : Assess hepatotoxicity (ALT/AST levels) and CNS penetration (BBB score >0.1). Reference frameworks from emphasize linking pharmacokinetic data to preclinical outcomes .
Q. What strategies validate target engagement in complex biological matrices?
Answer:
Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target.
Cellular thermal shift assay (CETSA) : Monitor protein stability shifts post-treatment.
SPR/BLI : Quantify binding kinetics (ka/kd) in serum-containing buffers to mimic physiological conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
